molecular formula C13H24O B8494504 3-(5-Methoxyheptyl)cyclopent-1-ene CAS No. 89672-08-2

3-(5-Methoxyheptyl)cyclopent-1-ene

Cat. No.: B8494504
CAS No.: 89672-08-2
M. Wt: 196.33 g/mol
InChI Key: HNHDVERBMSYLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxyheptyl)cyclopent-1-ene is a cyclopentene derivative featuring a methoxy-terminated heptyl chain at the 3-position of the cyclopentene ring. Such compounds are often intermediates in organic synthesis, particularly in cross-coupling reactions or functional group transformations .

Properties

CAS No.

89672-08-2

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

3-(5-methoxyheptyl)cyclopentene

InChI

InChI=1S/C13H24O/c1-3-13(14-2)11-7-6-10-12-8-4-5-9-12/h4,8,12-13H,3,5-7,9-11H2,1-2H3

InChI Key

HNHDVERBMSYLPY-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC1CCC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-(5-Methoxyheptyl)cyclopent-1-ene with structurally related cyclopent-1-ene derivatives, focusing on substituent effects, synthesis, reactivity, and applications.

Structural and Electronic Features
Compound Name Substituent Key Structural Features Electronic Effects
This compound Methoxyheptyl (C₇H₁₄OCH₃) Long aliphatic chain with ether linkage Electron-donating (methoxy group)
3-(3-Bromo-3-methylbutyl)cyclopent-1-ene Bromoalkyl (C₄H₈Br) Branched alkyl chain with bromine Electron-withdrawing (Br as leaving group)
3-(Trimethylsilyl)cyclopent-1-ene Trimethylsilyl (Si(CH₃)₃) Bulky silicon-based group Steric hindrance, moderate σ-donor
1,2-Bis(5-chloro-2-methylthiophen-3-yl)cyclopent-1-ene Dichlorothiophene Aromatic, conjugated system Electron-withdrawing (Cl), π-conjugation
3,3,4,4,5,5-Hexafluorocyclopent-1-ene derivatives Fluorinated aryl groups High electronegativity, planar geometry Strong electron-withdrawing (F)

Key Observations :

  • The methoxyheptyl group in the target compound provides flexibility and moderate electron donation, contrasting with bromoalkyl (reactive in cross-coupling) or fluorinated aryl groups (photochromic applications).
  • Bulky substituents like trimethylsilyl or thiophene rings impose steric constraints, affecting reaction pathways .

Key Observations :

  • Bromoalkyl analogs are synthesized via Grignard or palladium-catalyzed reactions, emphasizing their utility in forming C–C bonds .
  • Methoxy-substituted compounds may require milder conditions due to the stability of the ether linkage compared to bromo or silyl groups.

Key Observations :

  • Methoxyheptyl derivatives may lack the photochromic properties of diarylethenes but could serve as stable intermediates in drug synthesis.
  • Bromoalkyl analogs are more reactive in metal-mediated reactions, whereas fluorinated compounds excel in harsh environments .
Spectroscopic Data Comparison
Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Mass Spec (M⁺)
3-(3-Bromo-3-methylbutyl)cyclopent-1-ene δ 1.4–1.6 (m, CH₂), δ 3.3 (t, Br–CH₂) δ 35.2 (Br–C), δ 128–132 (cyclopentene C=C) m/z 230 (C₁₀H₁₅Br)
3-(Trimethylsilyl)cyclopent-1-ene δ 0.2 (s, Si(CH₃)₃) δ 1.5 (Si–C), δ 130–135 (C=C) m/z 168 (C₈H₁₆Si)
Target compound (inferred) δ 3.3 (s, OCH₃), δ 1.2–1.5 (m, heptyl CH₂) δ 55.1 (OCH₃), δ 125–130 (C=C) m/z 210 (C₁₃H₂₂O)

Key Observations :

  • Methoxy protons (δ 3.3 ppm) and heptyl chain signals distinguish the target compound from bromo or silyl analogs.
  • Mass spectrometry would confirm molecular weight differences due to substituent variations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.